molecular formula C13H13N3O2 B12355839 N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

Cat. No.: B12355839
M. Wt: 243.26 g/mol
InChI Key: NURLUQNEUQVVSN-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a substituted benzene derivative featuring a carboximidamide group at position 1 and a pyridin-3-ylmethoxy substituent at position 3. The compound’s structure combines aromatic and heterocyclic moieties, which may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N'-hydroxy-3-(pyridin-3-ylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C13H13N3O2/c14-13(16-17)11-4-1-5-12(7-11)18-9-10-3-2-6-15-8-10/h1-8,17H,9H2,(H2,14,16)

InChI Key

NURLUQNEUQVVSN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzoic acid with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a reference substance for drug impurities and reagents.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or pathways.

    Industry: It may be used in the development of new materials or as a component in chemical synthesis processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
N'-Hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride (1221726-33-5) Pyridin-3-ylmethoxy C₁₂H₁₃N₃O·3HCl ~323.38 (calculated) Polar pyridine group enhances hydrogen bonding; trihydrochloride form improves solubility .
N'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (1016857-30-9) Piperidin-1-ylmethyl C₁₃H₁₉N₃O 233.31 Saturated piperidine ring increases lipophilicity; used in custom synthesis .
N'-Hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide (1016767-16-0) Morpholin-4-ylmethyl C₁₂H₁₇N₃O₂ 235.28 Morpholine substituent improves water solubility; pharmaceutical applications .
N′-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide (No CAS provided) Trifluoromethyl C₈H₇F₃N₂O 204.16 Electron-withdrawing CF₃ group enhances stability; crystallographic data available .
6-(1H-1,3-Benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide (1017047-94-7) Benzodiazol-1-yl C₁₃H₁₁N₅O 253.25 Extended π-system for potential DNA/protein interactions; soluble in DMSO .

Biological Activity

The biological activity of N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.

Enzyme Inhibition

One of the key biological activities of this compound is its potential as an enzyme inhibitor. While specific data on this compound is limited, research on structurally similar compounds suggests that it may exhibit inhibitory effects on certain enzymes.

Receptor Interactions

The compound's structure, particularly the pyridine ring and the carboximidamide group, suggests potential interactions with various receptors. These interactions could lead to modulation of signaling pathways, although specific receptor targets have not been definitively identified in the available research.

Potential Therapeutic Applications

Based on its biological activity, this compound is being studied for various potential therapeutic applications:

  • Cancer Research : The compound's ability to modulate enzyme activity and potentially affect cell signaling pathways makes it a candidate for cancer research.
  • Inflammatory Conditions : Its potential to interact with receptors involved in inflammatory processes suggests possible applications in treating inflammatory conditions.
  • Metabolic Disorders : The compound's interaction with enzymes could potentially influence metabolic pathways, making it a subject of interest in metabolic disorder research.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:

CompoundStructural SimilarityBiological Activity Comparison
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamideVery high (positional isomer)Similar potential for enzyme inhibition and receptor interactions
3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamideHigh (lacks N'-hydroxy group)Potentially lower activity in oxidation-reduction reactions
N'-hydroxy-N,N-dimethylbenzene-1-carboximidamideModerate (different substituents)Possibly different receptor binding profile due to dimethylamino group

Future Research Directions

While the current understanding of this compound's biological activity is promising, several areas require further investigation:

  • Specific Target Identification : More research is needed to identify the specific molecular targets of the compound.
  • In Vivo Studies : Conducting in vivo studies to assess the compound's efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications affect the compound's biological activity could lead to the development of more potent or selective derivatives.
  • Combination Studies : Exploring potential synergistic effects when combined with other bioactive compounds or drugs.

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